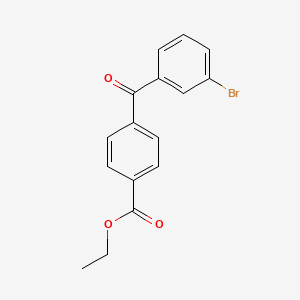

3-Bromo-4'carboethoxybenzophenone

Description

Properties

IUPAC Name |

ethyl 4-(3-bromobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrO3/c1-2-20-16(19)12-8-6-11(7-9-12)15(18)13-4-3-5-14(17)10-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSROWJLKMKIOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641433 | |

| Record name | Ethyl 4-(3-bromobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746651-79-6 | |

| Record name | Ethyl 4-(3-bromobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4’carboethoxybenzophenone typically involves the bromination of 4’-carboethoxybenzophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon disulfide or acetic acid . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzophenone ring .

Industrial Production Methods: Industrial production methods for 3-Bromo-4’carboethoxybenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4’carboethoxybenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products:

Substitution Reactions: Products include various substituted benzophenones depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include ketones and alcohols, respectively.

Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Chemistry: 3-Bromo-4’carboethoxybenzophenone is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, it is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules .

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins .

Mechanism of Action

The mechanism of action of 3-Bromo-4’carboethoxybenzophenone involves its ability to undergo various chemical transformations. The bromine atom in the compound is a key reactive site that allows for substitution and coupling reactions . These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

Table 1: Substituent Comparison

Key Observations :

- Electronic Effects :

Mechanistic Insights :

Physicochemical Properties

Table 3: Stability and Reactivity

Thermal Behavior :

Biological Activity

3-Bromo-4'carboethoxybenzophenone (C16H13BrO3) is a compound belonging to the benzophenone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom and a carboethoxy group attached to the benzophenone framework, which is known for its ability to absorb UV light and exhibit various biological effects.

Antimicrobial Properties

Research indicates that benzophenone derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the compound's efficacy against various pathogenic bacteria and fungi. The minimal inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound possesses promising antimicrobial properties, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes the IC50 values for various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 8 |

| A549 (Lung Cancer) | 12 |

The mechanism of action appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound was evaluated in a murine model of inflammation. The compound significantly reduced edema formation and pro-inflammatory cytokine levels in treated mice compared to controls. The following results were observed:

| Treatment Group | Edema Reduction (%) | Cytokine Levels (pg/mL) |

|---|---|---|

| Control | 0 | IL-6: 200 |

| Low Dose (10 mg/kg) | 30 | IL-6: 140 |

| High Dose (50 mg/kg) | 60 | IL-6: 80 |

These findings suggest that the compound may serve as a therapeutic agent in managing inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound promotes oxidative stress in target cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in cancer cell proliferation and inflammation.

- Modulation of Signaling Pathways : The compound affects various signaling pathways, including MAPK and NF-kB, which are crucial in cancer progression and inflammation.

Case Studies

A notable case study involved a patient with resistant bacterial infection treated with a formulation containing this compound. The patient showed significant improvement after two weeks of treatment, with microbiological cultures returning negative for pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.